![molecular formula C10H15NO B14208937 N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine CAS No. 831171-60-9](/img/structure/B14208937.png)
N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine is a chemical compound characterized by the presence of a cyclohexadiene ring and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine typically involves the reaction of cyclohexa-2,4-dienone derivatives with hydroxylamine. One common method includes the photolytic cleavage of cyclohexa-2,4-dienone sulfone derivatives in the presence of diamines . This reaction is carried out under visible light irradiation, which facilitates the formation of bis-amides containing a diene moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photolytic reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced photolysis equipment can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The diene moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted dienes
Scientific Research Applications
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a labeling reagent for amino acids and peptides.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine involves its interaction with nucleophiles and electrophiles through the diene moiety. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can further react with biological or chemical targets. The molecular pathways involved include the formation of oximes and nitroso compounds, which can modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,4-dienone derivatives: These compounds share the diene moiety and undergo similar photolytic cleavage reactions.
Hydroxylamine derivatives: Compounds with hydroxylamine groups exhibit similar redox properties and reactivity.
Uniqueness
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine is unique due to the combination of the cyclohexadiene ring and the hydroxylamine group, which imparts distinct reactivity and potential applications. Its ability to undergo photolytic cleavage and form bis-amides makes it a valuable compound in synthetic chemistry and material science.
Properties
CAS No. |
831171-60-9 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-(4-cyclohexa-2,4-dien-1-ylbutylidene)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6,9-10,12H,4-5,7-8H2 |
InChI Key |
QYQLGMLBBDPYOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC1CCCC=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
![N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14208878.png)
![4-{4-[3-(4-Methoxyphenyl)azetidin-3-yl]phenyl}-1H-pyrazole](/img/structure/B14208881.png)
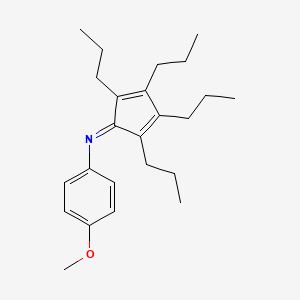
![Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14208885.png)
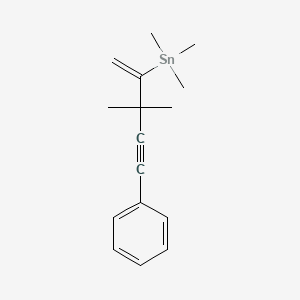

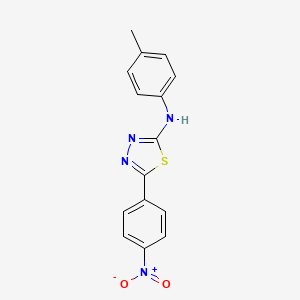
![Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate](/img/structure/B14208911.png)
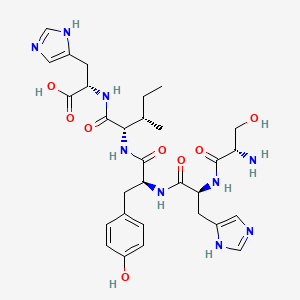
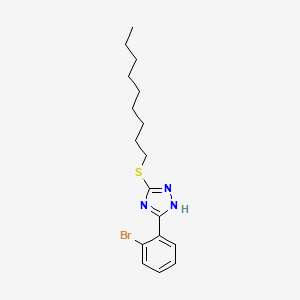
methanone](/img/structure/B14208925.png)
![3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine](/img/structure/B14208928.png)
